1-(4-butoxyphenyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C16H22O3 It is a derivative of cyclopentanecarboxylic acid, where a butoxyphenyl group is attached to the cyclopentane ring
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method to synthesize this compound involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to produce the desired carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxyphenyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the butoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
1-(4-Butoxyphenyl)cyclopentanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism by which 1-(4-butoxyphenyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: The parent compound, which lacks the butoxyphenyl group.
1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A similar compound with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)cyclopentanecarboxylic Acid: A similar compound with an ethoxy group instead of a butoxy group.
Uniqueness: The presence of the butoxy group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-butoxyphenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-12-19-14-8-6-13(7-9-14)16(15(17)18)10-4-5-11-16/h6-9H,2-5,10-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNHYKCXUMMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.